REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:15]=[O:16])[CH:12]=[N:13][CH:14]=2)[O:3]1.CNC>>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:17])[O:3][B:4]([C:9]2[CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=[N:13][CH:14]=2)[O:5]1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=NC1)C=O)C
|
Name
|
|
Quantity
|
429 μL
|
Type
|
reactant
|
Smiles
|
CNC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 3 hrs under hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
10% Pd/c (100 mg) was flushed with argon in a flask
|
Type
|
ADDITION
|
Details
|
ethanol was carefully added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filterate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=NC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |